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Compound of Interest

Compound Name: Daphnicyclidin I

Cat. No.: B571667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Daphnicyclidin I, a diamino Daphniphyllum alkaloid isolated from the stems and leaves of

Daphniphyllum longeracemosum. The structural elucidation of this complex natural product

was achieved through extensive spectroscopic analysis. This document compiles the available

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a

clear and accessible format, alongside the experimental protocols employed for their

acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Daphnicyclidin I.

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to

determine the molecular formula of Daphnicyclidin I.

Technique Ion Calculated m/z Found m/z
Molecular

Formula

HRESIMS [M+H]⁺ 367.2016 367.2018 C₂₂H₂₇N₂O₃
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Infrared (IR) Spectroscopy
The IR spectrum of Daphnicyclidin I reveals the presence of key functional groups. The data

is presented in wavenumbers (cm⁻¹).

Frequency (cm⁻¹) Functional Group Assignment

3421 O-H or N-H stretching

1736 C=O stretching (ester or lactone)

1653 C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 600 MHz and 150 MHz, respectively.

The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in

Hertz (Hz).

¹³C NMR Spectroscopic Data for Daphnicyclidin I
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Position δc (ppm) Type

1 58.1 CH

2 27.0 CH₂

3 42.1 CH₂

4 197.8 C

5 132.8 C

6 139.0 CH

7 68.3 CH

8 40.5 CH

9 24.5 CH₂

10 34.0 C

11 49.9 CH₂

12 22.9 CH₂

13 49.2 CH

14 30.1 CH₂

15 34.8 CH₂

16 61.6 CH

17 175.8 C

18 13.9 CH₃

19 12.6 CH₃

20 21.3 CH₃

21 170.9 C

22 51.7 OCH₃

¹H NMR Spectroscopic Data for Daphnicyclidin I
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Position δн (ppm) Multiplicity J (Hz)

1 3.33 m

2a 1.85 m

2b 1.65 m

3a 2.30 m

3b 2.15 m

6 5.85 s

7 4.15 d 9.0

8 2.50 m

9a 1.75 m

9b 1.55 m

11a 3.15 d 12.0

11b 2.85 d 12.0

12a 1.95 m

12b 1.70 m

13 2.65 m

14a 2.05 m

14b 1.80 m

15a 2.40 m

15b 1.90 m

16 3.85 m

18 1.10 d 6.6

19 0.95 d 6.6

20 1.25 s
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22 3.65 s

Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies as

described in the primary literature.

General Experimental Procedures
Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were

obtained using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker

Tensor 27 FT-IR spectrometer with KBr pellets. ¹H and ¹³C NMR spectra were acquired on

Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was

performed on a VG Auto-Spec-3000 spectrometer.

Extraction and Isolation
The dried and powdered stems and leaves of Daphniphyllum longeracemosum were extracted

with MeOH. The extract was then partitioned between different solvents. Daphnicyclidin I was

isolated from the appropriate fractions through a combination of silica gel column

chromatography and preparative HPLC.

Spectroscopic Analysis
NMR Spectroscopy: Samples were dissolved in CDCl₃ for NMR analysis. ¹H and ¹³C NMR

spectra were recorded at 600 MHz and 150 MHz, respectively. Standard 1D and 2D NMR

techniques (COSY, HSQC, HMBC) were used for the complete assignment of proton and

carbon signals.

Mass Spectrometry: HRESIMS was conducted using an ESI source in positive ion mode to

determine the accurate mass and molecular formula of the compound.

Infrared Spectroscopy: The IR spectrum was obtained using the KBr pellet method, providing

information on the presence of key functional groups.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Daphnicyclidin I.

General Workflow for Spectroscopic Analysis of Natural Products
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Click to download full resolution via product page

General workflow for the spectroscopic analysis of Daphnicyclidin I.

To cite this document: BenchChem. [Spectroscopic Profile of Daphnicyclidin I: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571667#spectroscopic-data-for-daphnicyclidin-i-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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